molecular formula C11H18N2O4 B2923953 Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate CAS No. 2377031-10-0

Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate

Cat. No.: B2923953
CAS No.: 2377031-10-0
M. Wt: 242.275
InChI Key: MWBFUBRPZZSOFU-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an oxazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. One common method involves the use of tert-butyl carbamate and 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.

    Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate: Similar structure but with a thiazole ring instead of an oxazole ring.

    Tert-butyl N-(2-mercaptoethyl)carbamate: Contains a mercaptoethyl group instead of a methoxyethyl group.

    Tert-butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The methoxyethyl group also contributes to its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)16-10(14)12-9-7-8(17-13-9)5-6-15-4/h7H,5-6H2,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBFUBRPZZSOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC(=C1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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